molecular formula C18H22Cl4N2 B12509174 1-(3,4-Dichlorophenyl)-4-(1-phenylethyl)piperazinium dichloride

1-(3,4-Dichlorophenyl)-4-(1-phenylethyl)piperazinium dichloride

Cat. No.: B12509174
M. Wt: 408.2 g/mol
InChI Key: XHFCMXQWOFQXKZ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-(1-phenylethyl)piperazinium dichloride is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a 1-phenylethyl group

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-4-(1-phenylethyl)piperazinium dichloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and 1-phenylethylamine.

    Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the starting materials.

    Substitution Reactions: The 3,4-dichlorophenyl group and the 1-phenylethyl group are introduced through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and efficiency.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-4-(1-phenylethyl)piperazinium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-(1-phenylethyl)piperazinium dichloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and molecular interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(1-phenylethyl)piperazinium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-4-(1-phenylethyl)piperazinium dichloride can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)piperazine: This compound lacks the 1-phenylethyl group, resulting in different chemical and biological properties.

    1-Phenylethylpiperazine: This compound lacks the 3,4-dichlorophenyl group, leading to variations in its reactivity and applications.

    Other Piperazine Derivatives: Various piperazine derivatives with different substituents can be compared to highlight the unique features of this compound.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H22Cl4N2

Molecular Weight

408.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-4-(1-phenylethyl)piperazine-1,4-diium;dichloride

InChI

InChI=1S/C18H20Cl2N2.2ClH/c1-14(15-5-3-2-4-6-15)21-9-11-22(12-10-21)16-7-8-17(19)18(20)13-16;;/h2-8,13-14H,9-12H2,1H3;2*1H

InChI Key

XHFCMXQWOFQXKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)[NH+]2CC[NH+](CC2)C3=CC(=C(C=C3)Cl)Cl.[Cl-].[Cl-]

Origin of Product

United States

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